N-(2-aminoethyl)furan-2-carboxamide
Overview
Description
“N-(2-aminoethyl)furan-2-carboxamide” is a chemical compound with the CAS number 58827-18-2 . It is a high-quality reference standard .
Molecular Structure Analysis
The molecular weight of “this compound” is 190.63 . The InChI code is 1S/C7H10N2O2.ClH/c8-3-4-9-7 (10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2, (H,9,10);1H .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 155-159 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
Research has shown that derivatives of N-(2-aminoethyl)furan-2-carboxamide can be synthesized through reactions involving coupling with different compounds and subsequent treatments to yield various functionalized molecules. For example, furan-2-carboxamide derivatives have been synthesized and subjected to electrophilic substitution reactions, leading to the creation of compounds with potential applications in materials science and organic synthesis (Aleksandrov & El’chaninov, 2017; El’chaninov & Aleksandrov, 2017).
Molecular Recognition and DNA Binding
A study involving a furan amino acid inspired by proximicin natural products demonstrated the utility of furan (Fn) carboxamides paired with specific rings for stabilizing duplex DNA and discriminating noncognate sequences, highlighting their potential in molecular recognition and DNA binding applications (Muzikar et al., 2011).
Antimicrobial Activities
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been investigated for their in vitro antibacterial activities against drug-resistant bacteria. These compounds have shown significant efficacy, particularly against NDM-positive bacteria A. baumannii, indicating their potential as novel antimicrobial agents (Siddiqa et al., 2022).
Exploration of Biological Properties
Furan-carboxamide derivatives have been synthesized and assessed for their antimicrobial activity against a variety of microorganisms. Some derivatives exhibited significant in vitro antimicrobial activity, suggesting their potential as bioactive molecules for further exploration in pharmaceutical research (Zanatta et al., 2007).
Novel Inhibitors of Influenza A Viruses
A series of furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. These findings open new avenues for the development of antiviral agents based on furan-carboxamide scaffolds, highlighting the compound's utility in virology and therapeutic agent design (Yongshi et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .
Properties
IUPAC Name |
N-(2-aminoethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGPDSCLYKTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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